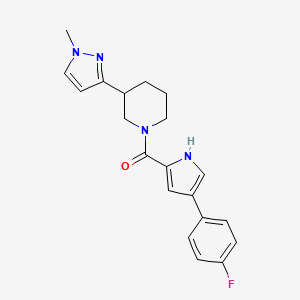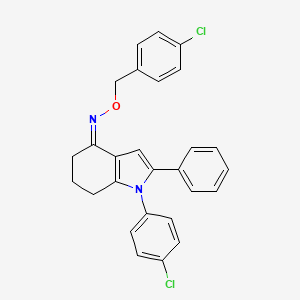![molecular formula C12H24N2O3 B2681349 tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate CAS No. 2126159-67-7](/img/structure/B2681349.png)
tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate: is a synthetic organic compound with the molecular formula C12H24N2O3 It is characterized by the presence of a tert-butyl carbamate group attached to a 4-(methylamino)oxan-4-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate typically involves the following steps:
-
Formation of the Oxan-4-ylmethyl Intermediate: : The initial step involves the preparation of the 4-(methylamino)oxan-4-ylmethyl intermediate. This can be achieved through the reaction of 4-hydroxymethyl oxane with methylamine under controlled conditions.
-
Carbamate Formation: : The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of the desired tert-butyl carbamate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced forms of the compound, which may exhibit different biological activities.
-
Substitution: : The compound can participate in substitution reactions, where functional groups on the oxane ring or the carbamate moiety are replaced with other groups. Common reagents for these reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{[4-(aminomethyl)phenyl]carbamate}: This compound has a similar carbamate structure but with a phenyl ring instead of an oxane ring.
tert-Butyl N-{[4-(hydroxymethyl)oxan-4-yl]methyl}carbamate: This derivative has a hydroxymethyl group instead of a methylamino group.
Uniqueness
tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate is unique due to the presence of both the oxane ring and the methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[4-(methylamino)oxan-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(13-4)5-7-16-8-6-12/h13H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDVXDYJLVNPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
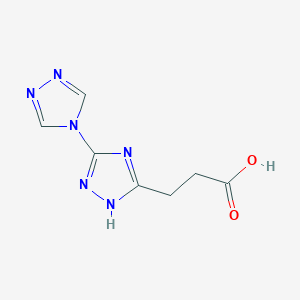

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
![3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B2681276.png)
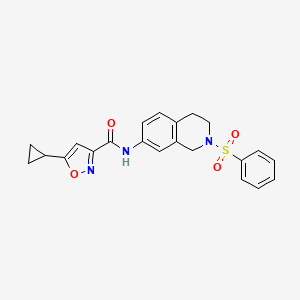
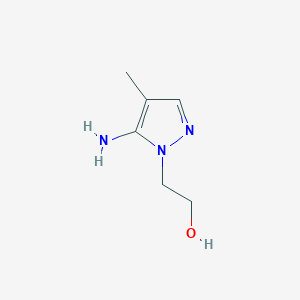
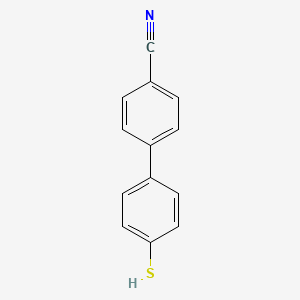
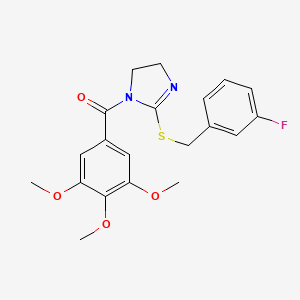
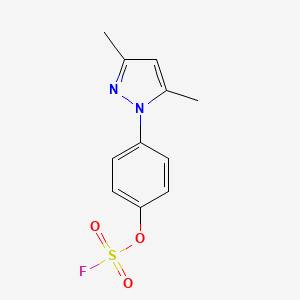
![1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide](/img/structure/B2681286.png)
